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Introduction to OGNG in Lipid Nanodisc Technology
n-octyl-β-D-glucopyranoside (OGNG), a non-ionic detergent, serves as a valuable tool in the

formation of lipid nanodiscs. Nanodiscs are self-assembled, soluble, nanoscale phospholipid

bilayers stabilized by a "belt" of amphipathic helical proteins known as Membrane Scaffold

Proteins (MSPs). They provide a native-like membrane environment for studying the structure

and function of membrane proteins, which are crucial targets in drug development.

The primary role of OGNG in this process is to solubilize the phospholipid bilayer and the

membrane protein of interest, facilitating their assembly with the MSP into a discoidal structure.

Upon removal of the detergent, the components self-assemble into homogenous and stable

nanodiscs. The choice of detergent is critical, and OGNG offers specific advantages due to its

high critical micelle concentration (CMC), which facilitates its removal by methods such as

dialysis or gel filtration. While cholate is a more commonly used detergent, OGNG presents a

viable alternative for specific applications and protein types.
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Key Quantitative Parameters for Nanodisc
Formation with OGNG
The successful formation of monodisperse and functional lipid nanodiscs is highly dependent

on the precise stoichiometry of the components. The following tables summarize key

quantitative parameters for nanodisc assembly using OGNG, compiled from various

experimental protocols.

Table 1: Recommended Molar Ratios for Nanodisc Assembly with OGNG

Component
Ratio

Recommended
Molar Ratio

Lipid Type
Example

MSP Variant
Example

Reference

Lipid : OGNG 1 : 4 DMPC MSP1E3D1 [1]

MSP : Lipid 1 : 30 to 1 : 160 DMPC, POPC
MSP1D1,

MSP1E3D1
[2]

MSP : Target

Protein

>4 : 1 (for

monomeric

incorporation)

Various
MSP1D1,

MSP1E3D1
[3]

Table 2: Typical Concentrations and Incubation Parameters

Parameter Value Notes Reference

Final Lipid

Concentration
5 - 20 mM

Optimal range for self-

assembly.
[3]

Final OGNG

Concentration
20 - 40 mM

Sufficient to maintain

a micellar state.
[1]

Incubation

Temperature

Near the lipid's phase

transition temperature

For POPC, assembly

is often conducted on

ice.

[4]

Incubation Time (with

BioBeads)
2 - 4 hours

DPPC and DMPC

require shorter times

than POPC.

[4]
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Experimental Protocols
Protocol 1: General Protocol for Empty Nanodisc
Formation using OGNG
This protocol describes the formation of nanodiscs without an incorporated membrane protein.

Materials:

Phospholipid (e.g., DMPC, POPC) in chloroform

n-octyl-β-D-glucopyranoside (OGNG)

Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

Detergent removal system (e.g., Bio-Beads™ SM-2, Sephadex® G-25 column, or dialysis

tubing)

Procedure:

Lipid Film Preparation:

In a glass vial, dispense the desired amount of phospholipid dissolved in chloroform.

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on

the bottom and sides of the vial.

To remove any residual solvent, place the vial under high vacuum for at least 1 hour.

Solubilization of Lipids with OGNG:

Resuspend the dried lipid film in Assembly Buffer containing OGNG to achieve the desired

lipid and detergent concentrations (e.g., a 1:4 molar ratio of DMPC to OGNG).[1]

Vortex the mixture vigorously and incubate at a temperature above the lipid's phase

transition temperature until the solution becomes clear, indicating complete solubilization.
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Assembly of Nanodisc Components:

Add the appropriate amount of MSP to the solubilized lipid-detergent mixture to achieve

the desired MSP-to-lipid ratio (refer to Table 1).

Incubate the mixture for 15-30 minutes at the appropriate temperature.

Detergent Removal and Nanodisc Formation:

Using Bio-Beads: Add washed Bio-Beads™ SM-2 to the assembly mixture (typically 0.5-

1.0 g of beads per mL of mixture). Incubate with gentle rocking for 2-4 hours.[4]

Using Gel Filtration: Pass the assembly mixture through a desalting column, such as

Sephadex® G-25, to separate the nanodiscs from the detergent monomers.[1]

Using Dialysis: Dialyze the mixture against a large volume of Assembly Buffer (without

detergent) for 24-48 hours with several buffer changes.

Purification and Characterization:

Purify the assembled nanodiscs using size exclusion chromatography (SEC).

Characterize the size and homogeneity of the nanodiscs using techniques such as

Dynamic Light Scattering (DLS) or native gel electrophoresis.

Protocol 2: Incorporation of a Membrane Protein into
Nanodiscs using OGNG
This protocol outlines the steps for incorporating a detergent-solubilized membrane protein into

lipid nanodiscs.

Materials:

Purified membrane protein of interest, solubilized in a buffer containing a suitable detergent

(can be OGNG or another mild detergent).

Pre-formed "empty" nanodiscs (prepared as in Protocol 1) or individual nanodisc

components (lipids, OGNG, MSP).
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Procedure:

Preparation of Components:

Prepare a solution of your target membrane protein solubilized in a buffer containing

OGNG or another compatible detergent. The protein concentration should be determined

accurately.

Prepare a mixed micellar solution of lipids and OGNG as described in Protocol 1, Step 2.

Mixing and Incubation:

Combine the solubilized membrane protein, the lipid-OGNG mixture, and the MSP in a

single tube at the desired molar ratios (e.g., MSP:target protein > 4:1 for monomeric

incorporation).[3]

Incubate the mixture on ice or at the appropriate temperature for 30-60 minutes to allow

for equilibration.

Detergent Removal and Assembly:

Initiate nanodisc assembly by removing the detergent using one of the methods described

in Protocol 1, Step 4.

Purification of Protein-Loaded Nanodiscs:

Separate the nanodiscs containing the incorporated membrane protein from empty

nanodiscs and protein aggregates. This is typically achieved through affinity

chromatography if the target protein has an affinity tag (e.g., His-tag).

Further purification can be performed using size exclusion chromatography.

Functional and Structural Analysis:

The purified protein-loaded nanodiscs are now ready for downstream applications,

including functional assays, structural studies (e.g., cryo-EM, NMR), and biophysical

characterization.
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Visualizing Workflows and Pathways
Experimental Workflow for Nanodisc Formation with
OGNG
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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